Cas no 58334-09-1 (2-(4-o-Tolyl-piperazin-1-yl)ethylamine)
2-(4-o-Tolyl-piperazin-1-yl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-o-Tolyl-piperazin-1-yl)ethylamine
- 1-Piperazineethanamine, 4-(2-methylphenyl)-
- 2-(4-o-tolyl-piperazin-1-yl)-ethylamine
- 2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine
- 1-(2-Aminoethyl)-4-o-tolyl-piperazin
- 2-(3,4-DIFLUOROPHENYL)ETHANOL,JRD
- 2-(4-o-tolylpiperazin-1-yl)ethanamine
- A8258
- 2-(4-o-tolylpiperazin-1-yl)ethylamine
- 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine
- FT-0653913
- 58334-09-1
- AKOS003588845
- DTXSID60406307
- 2-(4-(o-Tolyl)piperazin-1-yl)ethanamine
- SCHEMBL10730439
-
- Inchi: 1S/C13H21N3/c1-12-4-2-3-5-13(12)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
- InChI Key: LBPUXJVDEJKNGK-UHFFFAOYSA-N
- SMILES: N1(CCN)CCN(C2C=CC=CC=2C)CC1
Computed Properties
- Exact Mass: 219.17400
- Monoisotopic Mass: 219.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 32.5A^2
Experimental Properties
- Density: 1.042
- Boiling Point: 1.042 g/cm3
- Flash Point: 1.042 g/cm3
- Refractive Index: 1.557
- PSA: 32.50000
- LogP: 1.77890
2-(4-o-Tolyl-piperazin-1-yl)ethylamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-o-Tolyl-piperazin-1-yl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG65547-5g |
2-(4-o-tolyl-piperazin-1-yl)-ethylamine |
58334-09-1 | 97% | 5g |
$534.00 | 2024-04-19 |
2-(4-o-Tolyl-piperazin-1-yl)ethylamine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-(4-o-Tolyl-piperazin-1-yl)ethylamine
Introduction to 2-(4-o-Tolyl-piperazin-1-yl)ethylamine (CAS No. 58334-09-1)
2-(4-o-Tolyl-piperazin-1-yl)ethylamine, identified by the Chemical Abstracts Service Number (CAS No.) 58334-09-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine derivative class, which is widely recognized for its diverse biological activities and pharmacological applications. The presence of the 4-o-tolyl substituent in its molecular structure enhances its chemical reactivity and functional potential, making it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-(4-o-Tolyl-piperazin-1-yl)ethylamine consists of a piperazine ring linked to an ethylamine side chain, with a tolyl group attached to the fourth carbon atom of the piperazine ring. This configuration imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The compound's solubility, stability, and metabolic pathways are also influenced by these structural features, making it a subject of extensive interest in drug development.
In recent years, 2-(4-o-Tolyl-piperazin-1-yl)ethylamine has garnered attention due to its role as a key intermediate in the synthesis of several pharmacologically active agents. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine. The compound's structural similarity to other well-known drugs has prompted researchers to explore its potential in developing novel therapeutic agents for neurological and psychiatric disorders.
One of the most promising applications of 2-(4-o-Tolyl-piperazin-1-yl)ethylamine is in the development of drugs targeting central nervous system (CNS) disorders. Studies have shown that this compound exhibits properties that make it a viable candidate for treating conditions such as depression, anxiety, and schizophrenia. The 4-o-tolyl group enhances binding affinity to specific receptors, which is critical for achieving therapeutic efficacy. Additionally, the compound's ability to cross the blood-brain barrier has made it an attractive option for CNS drug design.
Recent advancements in medicinal chemistry have led to the discovery of new derivatives of 2-(4-o-Tolyl-piperazin-1-yl)ethylamine with improved pharmacokinetic profiles. Researchers have modified its structure to enhance bioavailability, reduce side effects, and increase selectivity for target receptors. These modifications have resulted in several promising candidates that are currently undergoing preclinical and clinical evaluations. The development of such derivatives underscores the importance of 2-(4-o-Tolyl-piperazin-1-yl)ethylamine as a foundational compound in drug discovery.
The synthesis of 2-(4-o-Tolyl-piperazin-1-yl)ethylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the piperazine core, followed by functionalization with the ethylamine side chain and the 4-o-tolyl group. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to achieve high yields and purity levels. These synthetic strategies are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
From a chemical biology perspective, 2-(4-o-Tolyl-piperazin-1-yl)ethylamine serves as a valuable tool for studying receptor-ligand interactions. Its structural features allow it to bind to various neurotransmitter receptors with high affinity, providing insights into their mechanisms of action. This information is crucial for designing drugs that can modulate these receptors effectively. Additionally, computational modeling and molecular dynamics simulations have been used to predict how 2-(4-o-Tolyl-piperazin-1-yl)ethylamine interacts with biological targets at an atomic level.
The pharmacological profile of 2-(4-o-Tolyl-piperazin-1-yl)ethylamine has been extensively studied in both in vitro and in vivo models. Preclinical studies have demonstrated its potential in treating various CNS disorders by modulating neurotransmitter levels and receptor activity. For instance, research has shown that this compound can attenuate symptoms associated with depression and anxiety by enhancing serotonin release in brain regions involved in mood regulation. These findings have laid the groundwork for further clinical investigations.
In conclusion, 2-(4-o-Tolyl-piperazin-1-yl)ethylamine (CAS No. 58334-09-1) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents targeting CNS disorders. Ongoing research continues to uncover new applications and derivatives of this compound, highlighting its importance in modern medicinal chemistry.
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